Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate
Description
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic organic compound featuring a 4-membered azetidine ring substituted with a pyrimidinyl group at the 1-position and a carboxylate salt (potassium) at the 3-position. This structure confers unique conformational rigidity and polarity, making it relevant in medicinal chemistry, particularly as a building block for kinase inhibitors or protease modulators.
Properties
Molecular Formula |
C8H8KN3O2 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
potassium;1-pyrimidin-4-ylazetidine-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2.K/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
RSPJJDNWSJTNLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . For instance, the cyclization of a sulfinamido-alcohol derivative in the presence of Tsunoda reagent (cyanomethylenetributylphosphorane) can yield azetidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient cyclization methods. The use of catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The azetidine ring undergoes nucleophilic substitution at the 3-position due to ring strain and electron-deficient character. The carboxylate group enhances electrophilicity through conjugation.
-
Key findings :
Oxidation and Reduction
The pyrimidine ring and azetidine moiety exhibit redox activity under controlled conditions.
-
Research insights :
Ring-Opening and Rearrangement
Strained azetidine rings are prone to ring-opening under basic or acidic conditions.
-
Notable observations :
Coordination and Salt Formation
The potassium carboxylate participates in ion-exchange and metal-coordination reactions.
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Data highlights :
Heterocyclic Functionalization
The pyrimidinyl group undergoes electrophilic substitution and cross-coupling.
Scientific Research Applications
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
- Core Ring : The 4-membered azetidine ring in the target compound imposes greater ring strain and conformational restriction compared to the 6-membered piperidine in the ethyl ester analog. This strain may enhance binding selectivity in biological targets.
- Carboxylate Form : The potassium salt enhances water solubility and bioavailability relative to the ethyl ester, which is typically a prodrug form requiring metabolic activation .
Biological Activity
Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety linked to an azetidine ring, which is a five-membered saturated heterocycle. The carboxylate group contributes to its solubility and reactivity. Understanding its structure is crucial for elucidating its biological mechanisms.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in lipid metabolism and signaling pathways. For instance, pyrimidine derivatives have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids such as anandamide, which plays a role in pain modulation and appetite regulation .
Table 1: Summary of Biological Activities Related to Pyrimidine Derivatives
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. For example, certain compounds have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. One study reported that specific pyrimidine derivatives could induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Activity
Recent investigations into pyrimidine-based compounds have revealed promising antimicrobial activities against various pathogens. Some derivatives exhibited MIC values as low as 0.25 μg/mL against Gram-positive bacteria, indicating their potential as effective antibacterial agents .
Case Studies
- Inhibition of NAPE-PLD : A study highlighted the development of pyrimidine derivatives that selectively inhibit NAPE-PLD, leading to decreased levels of endocannabinoids in the brain. This modulation can affect emotional behavior and pain perception in animal models .
- Anticancer Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives significantly reduced cell viability in MCF-7 breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU). These compounds also showed improved selectivity indices, suggesting a better safety profile for potential therapeutic use .
- Antimicrobial Screening : A series of pyrimidine derivatives were tested against multiple bacterial strains, showcasing their ability to inhibit growth effectively. Notably, some compounds exhibited no cytotoxicity towards normal human cells at therapeutic concentrations, supporting their development as safe antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrimidin-4-yl groups to azetidine rings via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, potassium salts like potassium carbonate (K₂CO₃) are often used as bases in polar aprotic solvents (e.g., DMF or methanol) to deprotonate intermediates and drive esterification or carboxylate salt formation . Optimization may include varying temperature (e.g., 50–80°C), reaction time (8–24 hours), and stoichiometric ratios of reagents to improve yield. Monitoring via TLC or HPLC (retention time ~1.12 minutes, as in similar compounds) is recommended .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- LC-MS : Confirm molecular weight using m/z values (e.g., [M+H]+ peaks). For related azetidine derivatives, LC-MS with electrospray ionization (ESI) is standard .
- NMR : ¹H/¹³C NMR resolves azetidine ring conformation and pyrimidine substitution patterns. Discrepancies in peak splitting (e.g., due to rotamers) may require variable-temperature NMR or COSY/NOESY experiments .
- HPLC : Retention time consistency (e.g., 1.12 minutes under SQD-FA05 conditions) ensures purity .
Q. How should researchers handle stability and storage of this potassium salt?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature, avoiding moisture. Hydrolysis of the ester group or azetidine ring decomposition can occur in aqueous or acidic conditions. Pre-formulation studies in buffers (pH 6.5–7.4) and accelerated stability testing (40°C/75% RH) are advised .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties or target binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like Schrödinger or GROMACS. Focus on the pyrimidine moiety’s hydrogen-bonding potential and azetidine’s conformational flexibility .
- Docking Studies : Use PyMOL or AutoDock to model binding poses in active sites. Validate with experimental IC₅₀ data from kinase assays .
- ADMET Prediction : Tools like SwissADME estimate solubility, BBB permeability, and CYP450 inhibition based on molecular descriptors (e.g., TPSA, logP) .
Q. What strategies resolve contradictions between spectroscopic data and expected structures?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to clarify ambiguous NMR signals in the pyrimidine ring .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt form. For related carboxylates, CSD database surveys (e.g., pyridinium salts) guide co-crystallization conditions .
- High-Resolution MS : Differentiate isobaric impurities or hydrate/adduct forms .
Q. How can researchers design in vitro/in vivo studies to evaluate biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., JAK or EGFR families) based on structural analogs .
- Cell-Based Assays : Use HEK293 or cancer cell lines transfected with target receptors. Measure IC₅₀ via luminescence/fluorescence (e.g., CellTiter-Glo) .
- Pharmacokinetics : Administer intravenously/orally in rodent models. Monitor plasma concentration via LC-MS/MS and correlate with efficacy/toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
